(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by its complex structure, which includes multiple aromatic rings and ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of aromatic groups: Aromatic substitution reactions can be used to introduce the phenyl and methylphenyl groups.
Ether linkages: These can be formed through nucleophilic substitution reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential biological activities. For example, oxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research could focus on evaluating these activities and understanding the underlying mechanisms.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one: This compound itself.
Other oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic rings and ether linkages, which might confer unique chemical and biological properties compared to other oxazole derivatives.
Properties
IUPAC Name |
(4E)-4-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-18-9-3-6-12-21(18)25-27-22(26(28)31-25)17-20-11-5-8-14-24(20)30-16-15-29-23-13-7-4-10-19(23)2/h3-14,17H,15-16H2,1-2H3/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMYYWOVRVTTI-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C3OCCOC4=CC=CC=C4C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C/C3=CC=CC=C3OCCOC4=CC=CC=C4C)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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